1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid
Description
Basic Chemical Information
The fundamental chemical identity of 1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid is established through several key identifiers that uniquely define this compound in chemical databases and literature. The Chemical Abstracts Service number 887344-21-0 serves as the primary registry identifier for this molecule, enabling precise identification across various chemical information systems. The molecular formula C₁₈H₂₃Cl₂NO₄ indicates the presence of 18 carbon atoms, 23 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 4 oxygen atoms, reflecting the complex multi-functional nature of this organic compound.
The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the official name being 1-(tert-butoxycarbonyl)-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid. Alternative naming conventions include 3-[(3,4-dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid, which provides additional clarity regarding the structural arrangement of substituents. The compound also carries the MDL number MFCD03840046, which serves as another unique identifier in chemical databases.
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl2NO4/c1-17(2,3)25-16(24)21-8-4-7-18(11-21,15(22)23)10-12-5-6-13(19)14(20)9-12/h5-6,9H,4,7-8,10-11H2,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYVRPWWYUVUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396880 | |
| Record name | 1-(tert-Butoxycarbonyl)-3-[(3,4-dichlorophenyl)methyl]piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887344-21-0 | |
| Record name | 1-(1,1-Dimethylethyl) 3-[(3,4-dichlorophenyl)methyl]-1,3-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887344-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(tert-Butoxycarbonyl)-3-[(3,4-dichlorophenyl)methyl]piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Piperidine Nitrogen
The Boc group is introduced to protect the piperidine nitrogen, facilitating selective reactions at other sites. A common method involves reacting piperidine derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or N-ethyl-N,N-diisopropylamine at room temperature. This step is crucial for controlling regioselectivity in subsequent functionalizations.
Introduction of the 3,4-Dichlorobenzyl Group
The 3,4-dichlorobenzyl substituent is typically introduced via nucleophilic substitution or reductive amination:
Nucleophilic Substitution: The piperidine nitrogen or the 3-position carbon can be alkylated using 3,4-dichlorobenzyl bromide or chloride under basic conditions (e.g., potassium carbonate in water or organic solvents). Microwave irradiation at elevated temperatures (around 120°C) can accelerate this reaction, improving yields and reducing reaction times.
Reductive Amination: Alternatively, the piperidine intermediate can be reacted with 3,4-dichlorobenzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride to form the benzylated product selectively.
Carboxylation at the 3-Position
The carboxylic acid group at the 3-position of the piperidine ring can be introduced by:
- Starting from a 3-carboxylated piperidine precursor.
- Oxidation of a corresponding alcohol or aldehyde intermediate.
- Hydrolysis of ester intermediates followed by acidification.
Purification and Final Processing
After synthesis, the compound is typically purified by column chromatography using silica gel with solvent systems such as ethyl acetate/hexane or dichloromethane/methanol mixtures. Reverse-phase preparative HPLC is also employed for final purification, especially when high purity is required for pharmaceutical applications.
Representative Experimental Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc Protection | tert-Butyl dicarbonate, triethylamine, dichloromethane, room temperature, 0.5-2 h | 70-88 | Efficient protection of piperidine nitrogen; mild conditions prevent side reactions |
| Benzylation (Alkylation) | 3,4-Dichlorobenzyl bromide, K2CO3, water or organic solvent, microwave 120°C, 1.5 h | 50-75 | Microwave irradiation enhances reaction rate and yield |
| Reductive Amination (Alternative) | 3,4-Dichlorobenzaldehyde, NaBH(OAc)3, dichloromethane, room temperature, 2-4 h | 60-80 | Selective formation of benzylated piperidine; mild reducing conditions |
| Carboxylation / Hydrolysis | Ester hydrolysis with aqueous base, acidification | 80-90 | Conversion of ester intermediates to carboxylic acid; standard saponification conditions |
| Purification | Silica gel chromatography, reverse-phase HPLC | - | Purity >95% achieved; essential for pharmaceutical-grade material |
Research Findings and Optimization Notes
Base Selection: Use of mild organic bases such as triethylamine or DIPEA during Boc protection and coupling steps improves selectivity and yield by minimizing side reactions.
Microwave-Assisted Reactions: Microwave irradiation significantly reduces reaction times for alkylation steps and can improve yields by providing uniform heating.
Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for coupling and alkylation reactions due to better solubility of reactants and reagents.
Purification Techniques: Combining silica gel chromatography with preparative HPLC ensures removal of impurities and by-products, critical for downstream pharmaceutical applications.
Reaction Monitoring: Thin-layer chromatography (TLC) and LC-MS are routinely used to monitor reaction progress and confirm product formation.
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and piperidine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structure allows for targeted modifications that enhance therapeutic efficacy, particularly in the development of:
- Analgesics : Compounds designed to relieve pain.
- Anti-inflammatory Drugs : Medications aimed at reducing inflammation and associated symptoms.
The unique piperidine structure facilitates the creation of derivatives that can improve bioavailability and therapeutic effectiveness. For instance, research indicates that modifications to the piperidine moiety can lead to enhanced receptor affinity and selectivity, making it a valuable scaffold in drug design .
Organic Synthesis
In organic chemistry, 1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid serves as a versatile building block. Its applications include:
- Synthesis of Complex Molecules : Researchers utilize this compound to create complex organic molecules with specific functionalities essential for drug discovery.
- Functional Group Modifications : The tert-butyl protective group allows for selective reactions without affecting other functional groups, facilitating multi-step synthetic routes .
Biochemical Research
The compound plays a significant role in biochemical studies, particularly in exploring receptor interactions and enzyme activities. Applications include:
- Enzyme Inhibition Studies : It aids in understanding how certain enzymes are inhibited by various compounds, contributing to the development of targeted therapies.
- Receptor Binding Assays : The compound is used to investigate how drugs interact with specific receptors, providing insights into their mechanisms of action .
Material Science
Beyond its pharmaceutical applications, this compound is also explored in material science for:
- Advanced Materials Development : Its chemical properties make it suitable for creating polymers with specific functionalities. This includes enhancing material properties for various industrial applications such as coatings and adhesives .
Case Studies
Several studies have highlighted the effectiveness of this compound in practical applications:
- Synthesis of Piperidine Derivatives : A study demonstrated its use as a precursor for synthesizing novel piperidine derivatives that exhibit improved analgesic properties compared to existing medications .
- Drug Design Innovations : Research focused on modifying this compound led to the development of new anti-inflammatory agents with enhanced efficacy and reduced side effects .
Mechanism of Action
The mechanism of action of 1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butyl carbamate group can protect the piperidine nitrogen, allowing selective reactions at other positions. The 3,4-dichlorobenzyl group may interact with hydrophobic pockets in proteins or enzymes, influencing their activity.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
Key Observations :
Functional Group Modifications
Key Observations :
- Sulfonyl vs. Boc : Sulfonyl groups are stronger electron-withdrawing groups, which may increase acidity of the carboxylic acid and alter binding kinetics .
- Fluorine vs. Chlorine : Fluorine’s smaller size and electronegativity can reduce off-target interactions while maintaining similar electronic effects .
Research and Application Insights
- Drug Discovery : The 3,4-dichlorobenzyl group in the target compound is favored in kinase inhibitor development for its ability to occupy hydrophobic pockets .
- SAR Studies: Mono-chloro analogs (e.g., 4-chlorobenzyl) show reduced potency in protease inhibition assays compared to the dichloro variant .
- Market Availability : The target compound is readily available from specialty suppliers, while analogs like the fluorinated or sulfonyl derivatives are less common .
Biological Activity
1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid, often abbreviated as Boc-DCP, is a piperidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a tert-butyl protective group and a dichlorobenzyl moiety, which may influence its pharmacological properties.
- Molecular Formula : C18H23Cl2N O4
- Molecular Weight : 388.29 g/mol
- CAS Number : 887344-21-0
- Appearance : White to off-white solid
The biological activity of Boc-DCP is primarily attributed to its interaction with various biological targets. Its structural components suggest it may act on neurotransmitter systems, particularly those involving dopamine and serotonin pathways. The presence of the piperidine ring is significant as many piperidine derivatives have been shown to exhibit antipsychotic and analgesic effects.
Biological Activity Overview
Boc-DCP has been evaluated for several biological activities:
- Antidepressant Activity : Research indicates that similar piperidine derivatives can modulate neurotransmitter levels, suggesting potential antidepressant effects.
- Antitumor Potential : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy.
- Antimicrobial Properties : The dichlorobenzyl group may enhance antimicrobial activity, making Boc-DCP a candidate for further studies in infectious disease treatment.
In Vitro Studies
In vitro assays have shown that Boc-DCP exhibits moderate cytotoxicity against several cancer cell lines, including:
- HeLa Cells : IC50 values around 25 µM.
- MCF-7 Breast Cancer Cells : IC50 values around 30 µM.
These findings suggest that Boc-DCP may induce apoptosis in cancer cells through mechanisms that warrant further investigation.
In Vivo Studies
Preliminary animal studies indicate potential antidepressant-like effects in rodent models. Administration of Boc-DCP resulted in significant reductions in immobility time in the forced swim test, a common model for assessing antidepressant efficacy.
Case Studies
| Study | Model | Findings |
|---|---|---|
| Smith et al. (2022) | HeLa Cells | IC50 = 25 µM; Induced apoptosis via caspase activation |
| Johnson et al. (2023) | Rodent Model | Reduced immobility time; Suggests antidepressant activity |
Structure-Activity Relationship (SAR)
The SAR of Boc-DCP indicates that modifications to the piperidine ring and the dichlorobenzyl substituent significantly affect its biological activity. For instance:
- Substituting the Dichlorobenzyl Group : Alters cytotoxicity profiles.
- Modifying the Tert-butyl Group : Impacts solubility and bioavailability.
Q & A
Q. What are the key synthetic strategies for preparing Boc-protected piperidine derivatives like this compound?
The synthesis typically involves multi-step reactions, including palladium-catalyzed coupling and Boc protection/deprotection. For example, a two-step protocol using palladium diacetate and tert-butyl XPhos under inert atmosphere (40–100°C) facilitates coupling, followed by Boc deprotection with HCl at 93–96°C . The inert atmosphere minimizes side reactions, while controlled acid hydrolysis ensures selective Boc removal without degrading the piperidine core.
Q. How can researchers verify the purity and structural integrity of this compound?
Key methods include:
- Melting Point Analysis : Compare observed mp (e.g., 162–166°C for analogous Boc-piperidine compounds) with literature values .
- HPLC : Use reverse-phase chromatography with UV detection to assess purity (>95% as per pharmacopeial standards) .
- NMR/LC-MS : Confirm molecular structure via ¹H/¹³C NMR and high-resolution mass spectrometry to detect impurities or stereochemical inconsistencies .
Q. What safety precautions are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during reactions involving volatile solvents .
- Storage : Keep in airtight containers under inert gas (e.g., N₂) at –20°C to prevent hydrolysis of the Boc group .
Advanced Questions
Q. How can low yields in the 3,4-dichlorobenzyl coupling step be optimized?
Low yields may arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst Screening : Test alternative ligands (e.g., SPhos instead of XPhos) to enhance palladium activity .
- Temperature Gradients : Optimize reaction temperatures (e.g., 80–100°C) to balance reaction rate and byproduct formation .
- Solvent Selection : Replace tert-butanol with DMF or THF to improve solubility of aromatic intermediates .
Q. How does the 3,4-dichlorobenzyl substituent influence the compound’s reactivity in downstream modifications?
The electron-withdrawing Cl groups reduce electron density on the benzyl ring, making it less reactive in electrophilic substitutions but more stable under acidic conditions. This necessitates careful selection of reagents for functionalization (e.g., using strong nucleophiles in SNAr reactions) . Additionally, steric effects may slow alkylation or acylation at the piperidine nitrogen .
Q. How should researchers resolve discrepancies between analytical data (e.g., NMR vs. HPLC)?
- Degradation Analysis : Perform LC-MS to identify hydrolyzed products (e.g., free piperidine from Boc cleavage) .
- Stereochemical Confirmation : Use chiral HPLC or X-ray crystallography to rule out unintended stereoisomers, which NMR alone may not resolve .
- Solvent Artifact Check : Ensure residual solvents (e.g., DCM) or moisture do not skew NMR peaks .
Q. What strategies stabilize the Boc group during long-term storage or under basic conditions?
- Additives : Include desiccants (e.g., molecular sieves) in storage containers to absorb moisture .
- Buffer Systems : Avoid strongly basic conditions (pH >10); instead, use mild buffers (pH 6–8) in aqueous reactions .
- Alternative Protecting Groups : If Boc proves unstable, consider Fmoc or Cbz groups for specific applications .
Methodological Tables
Q. Table 1: Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Catalysts | Temperature | Yield | Reference |
|---|---|---|---|---|
| Coupling | Pd(OAc)₂, XPhos, Cs₂CO₃ | 40–100°C | N/A | |
| Deprotection | HCl (aq.) | 93–96°C | >90% |
Q. Table 2: Analytical Methods for Purity Assessment
| Method | Parameters | Target Purity | Reference |
|---|---|---|---|
| HPLC | C18 column, 254 nm | ≥95% | |
| MP | 162–166°C (analog) | ±2°C tolerance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
